Ferrocenylethyl maleimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bioconjugation and Labeling

Thiol-ene Click Chemistry

FEM contains a maleimide group that readily reacts with thiol groups on biomolecules like proteins and peptides through a thiol-ene click reaction []. This specific and efficient conjugation allows researchers to attach ferrocene, a metallocene unit, to biomolecules for various purposes.

Electron Transfer Studies

The ferrocene moiety in FEM acts as a redox tag. By attaching FEM to biomolecules, researchers can study electron transfer processes within biological systems. The unique electrochemical properties of ferrocene allow for its detection using techniques like cyclic voltammetry [].

Material Science Applications

Surface Modification

FEM can be used to modify surfaces for specific functionalities. The maleimide group can covalently bind to various substrates, while the ferrocene moiety can introduce desired properties like conductivity or responsiveness to external stimuli [].

Self-Assembling Systems

The combination of reactive maleimide and the bulky ferrocene group can be used to design self-assembling systems at the molecular level. These systems can be used for drug delivery, biosensing, or nanomaterial development [].

Catalysis

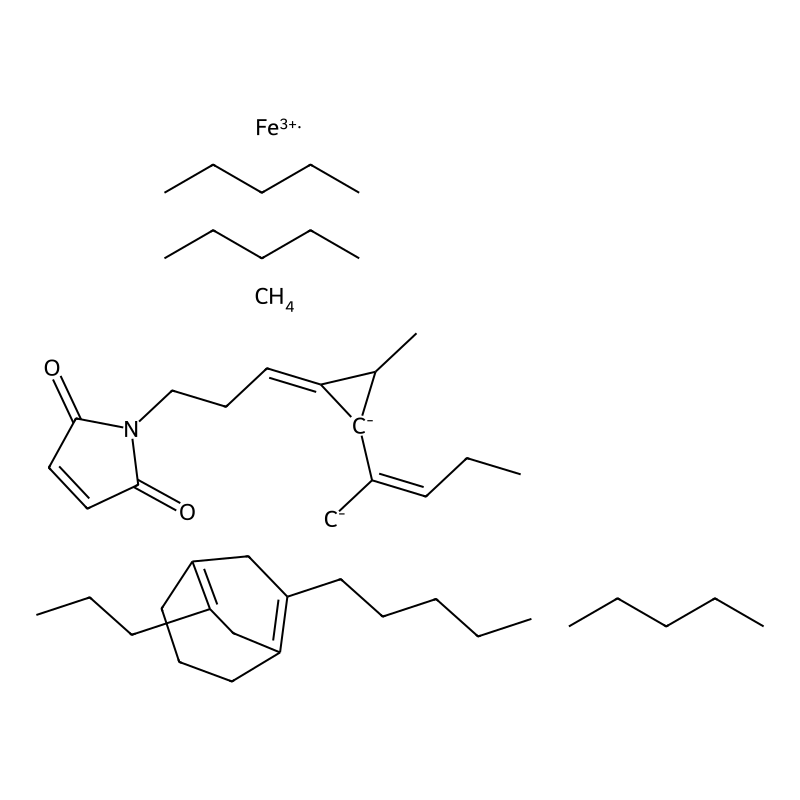

Ferrocenylethyl maleimide is a compound that integrates the ferrocenyl group, a well-known organometallic moiety, with maleimide, a versatile chemical structure featuring a 2,5-pyrroledione framework. The chemical formula for Ferrocenylethyl maleimide is , and it is categorized under organic compounds known as maleimides, which are characterized by their reactivity towards thiols and amines due to the presence of an electrophilic double bond in the maleimide structure . This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique properties and potential applications.

- Michael Addition: The electrophilic nature of the maleimide allows it to undergo Michael addition reactions with nucleophiles such as thiols and amines. This reaction is significant for conjugating Ferrocenylethyl maleimide with biomolecules or polymers .

- Redox Reactions: The ferrocenyl group can undergo redox reactions, making Ferrocenylethyl maleimide useful in electrochemical applications. The oxidation state of the iron center can be altered, allowing for electron transfer processes .

- Covalent Bond Formation: The compound can form stable covalent bonds with biological thiols, which is crucial for developing targeted drug delivery systems or biosensors .

Ferrocenylethyl maleimide exhibits notable biological activity due to its ability to interact with biological thiols. Studies indicate that it can react with glutathione and other thiol-containing biomolecules, potentially influencing cellular redox states and signaling pathways. Additionally, its electroactive properties may provide insights into its role as an anticancer agent or in other therapeutic applications .

The synthesis of Ferrocenylethyl maleimide typically involves several steps:

- Formation of the Ferrocenyl Group: The initial step may include the synthesis of a ferrocenyl derivative through methods such as palladium-catalyzed cross-coupling reactions.

- Maleimide Formation: The maleimide moiety can be synthesized from maleic anhydride through a reaction with appropriate amines or other nucleophiles.

- Coupling Reaction: Finally, the ferrocenyl group is coupled with the maleimide using standard coupling techniques, often under mild reaction conditions to preserve the integrity of both functional groups .

Ferrocenylethyl maleimide has diverse applications:

- Drug Development: Its reactivity towards thiols makes it a candidate for designing targeted drug delivery systems.

- Biosensors: The electrochemical properties enable its use in biosensing applications for detecting biomolecules.

- Polymer Chemistry: It can be utilized in creating redox-active polymers, enhancing material properties for electronic applications .

Interaction studies have shown that Ferrocenylethyl maleimide can effectively bind to various biological molecules through thiol-maleimide conjugation reactions. This property is particularly useful in bioconjugation techniques where specific targeting of proteins or peptides is desired. The kinetics of these interactions have been explored to understand their implications in drug design and biological assays .

Ferrocenylethyl maleimide shares similarities with several compounds that also contain ferrocenyl or maleimide functionalities. Here are some notable examples:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| Ferrocene | Simple bis-cyclopentadienyl iron complex | Basic structure without additional functionalization |

| Maleimide | Contains a 2,5-pyrroledione moiety | Reactive towards thiols but lacks metal coordination |

| N-(2-ferrocenylethyl)maleimide | Similar structure but different substituents | Enhanced reactivity due to ferrocenyl integration |

| Ferrocenecarboxylic acid | Contains carboxylic acid functional group | Different reactivity profile; more hydrophilic |

| Ferrocenyl-thiol derivatives | Thiol-based compounds with ferrocenyl groups | Focused on biological interactions |

Ferrocenylethyl maleimide stands out due to its dual functionality combining both electroactive ferrocenyl and reactive maleimide groups, making it particularly valuable in both synthetic and biological contexts .